
(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel compounds related to (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have been synthesized and characterized. The structural optimization and interpretation of theoretical vibrational spectra were made by density functional theory calculations. This process aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Crystal and Molecular Structures
- The crystal and molecular structures of 2-aminothiophene derivatives, which are potential allosteric enhancers at human receptors, have been reported. Understanding these structures is essential for the development of drugs targeting specific human receptors (Kubicki et al., 2012).
Antitumor Activity
- A derivative of this compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines. This highlights its potential as an antitumor agent (Tang & Fu, 2018).
Antiviral and Antibacterial Activities
- Molecular docking studies of similar compounds have been carried out to understand their antiviral and antibacterial activities. This process involves predicting the interaction between the compound and a target protein, which is crucial for drug design (FathimaShahana & Yardily, 2020).
Antiinflammatory Activity
- Compounds related to (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have shown high antiinflammatory activity by inhibiting proinflammatory cytokines. This demonstrates their potential use in treating inflammatory diseases (Ottosen et al., 2003).
Solubility and Stability
- Studies on the solubility and thermal stability of related compounds are significant for their application in various fields, including drug formulation. These properties affect the compound's behavior in biological systems and its shelf life (Sabbaghian et al., 2015).
Fluorescence and Spectroscopic Properties
- The electronic absorption, excitation, and fluorescence properties of derivatives of (2-Aminothiophen-3-yl)(4-fluorophenyl)methanone have been studied. This research is vital in developing compounds for use in fluorescent markers and sensors (Al-Ansari, 2016).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(2-aminothiophen-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDRAQASZJLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

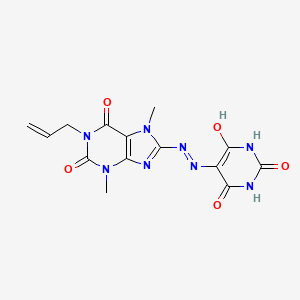

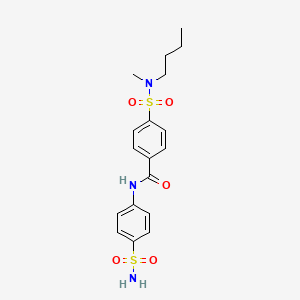
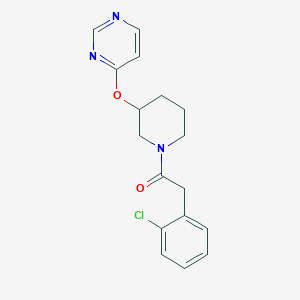
![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)
![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)
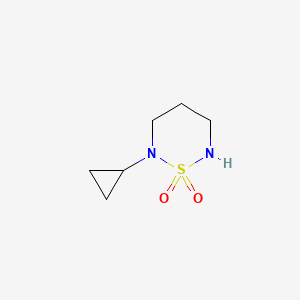
![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride](/img/structure/B2672697.png)
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)
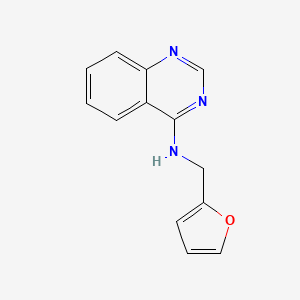

![N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2672703.png)